5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S2 and a molecular weight of 311.2 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, a mercapto group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, hydrogen derivatives, and various substituted pyridine derivatives. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylpyridine-3-sulfonamide: Similar structure but lacks the ethyl and mercapto groups.
5-Bromo-N-ethylpyridine-3-sulfonamide: Similar structure but lacks the mercapto and methyl groups.
Uniqueness
5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is unique due to the presence of both the mercapto and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11BrN2O2S2 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
5-bromo-N-ethyl-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S2/c1-3-11(2)15(12,13)7-5-10-4-6(9)8(7)14/h4-5H,3H2,1-2H3,(H,10,14) |
InChI Key |
MFJCNCDJSLNXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CNC=C(C1=S)Br |
Origin of Product |
United States |
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